2-ethyl-5,6-dimethyl-1H-imidazo[4,5-b]pyrazine
Description
Properties
Molecular Formula |
C9H12N4 |
|---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
2-ethyl-5,6-dimethyl-1H-imidazo[4,5-b]pyrazine |
InChI |
InChI=1S/C9H12N4/c1-4-7-12-8-9(13-7)11-6(3)5(2)10-8/h4H2,1-3H3,(H,10,11,12,13) |
InChI Key |
PYNDVZOSWAILOI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=NC(=C(N=C2N1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-5,6-dimethyl-1H-imidazo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethylimidazole with 2,3-dimethylpyrazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at specific positions, influenced by its electron-donating substituents. Key reagents and outcomes include:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Mild acidic or neutral pH | 5,6-Dimethyl-1H-imidazo[4,5-b]pyrazine-2-ethyl-7-oxide | Selective oxidation at N7 position |
| Potassium permanganate | Aqueous, room temperature | Ring-opening products (e.g., pyrazine diacids) | Non-selective oxidation; requires purification |
Oxidation primarily targets the pyrazine ring due to its lower electron density compared to the imidazole ring. The ethyl group at position 2 stabilizes intermediates during the reaction.
Reduction Reactions
Reductive modifications are less common but feasible under controlled conditions:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| Sodium borohydride (NaBH₄) | Ethanol, reflux | Partially reduced imidazoline derivatives | Limited yield (≤40%) due to steric hindrance |
| Lithium aluminum hydride | Dry THF, 0°C to room temp | Fully saturated imidazolidine-pyrazine hybrids | Requires inert atmosphere; side products observed |
Reduction preferentially occurs at the imidazole ring, preserving the pyrazine aromaticity.
Substitution Reactions
The compound participates in electrophilic and nucleophilic substitutions, with reactivity modulated by substituents:
3.1. Electrophilic Aromatic Substitution
3.2. N-Alkylation/Acylation
Alkylation occurs at the imidazole nitrogen (N1 or N3):
Coupling Reactions
The compound serves as a scaffold in cross-coupling reactions:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| Suzuki-Miyaura (Pd catalyst) | Dioxane, 80°C | 3-Aryl-substituted derivatives | Compatible with boronic acids; yields 60–75% |
| Buchwald-Hartwig (Pd/Xantphos) | Toluene, 100°C | 3-Aminoalkylated analogs | Requires anhydrous conditions |
Coupling reactions enable functionalization for drug discovery, particularly in kinase inhibitor development .
Stability and Degradation
The compound degrades under extreme conditions:
-
Acidic Hydrolysis (HCl, 100°C): Cleaves the imidazole ring, yielding 2-ethylpyrazine-3,4-diamine.
-
Photolysis (UV light): Forms radical intermediates, leading to dimerization or oxidation products.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of imidazo[4,5-b]pyrazine derivatives, including 2-ethyl-5,6-dimethyl-1H-imidazo[4,5-b]pyrazine, as scaffolds for developing selective inhibitors for cancer treatment. For instance, derivatives of related compounds have shown potent inhibition of c-Met kinases, which are implicated in various cancers. The compound PF-04217903, a derivative of 1H-1,2,3-triazolo[4,5-b]pyrazine, demonstrated an IC50 value of 0.005 µM against c-Met kinases and was selected for preclinical trials due to its efficacy in inhibiting tumor growth .
1.2 Antimicrobial Properties
The antimicrobial activity of imidazo[4,5-b]pyrazine derivatives has also been explored. Studies have indicated that modifications to the imidazo[4,5-b]pyrazine structure can enhance antibacterial properties against pathogens such as Escherichia coli and Bacillus cereus. The introduction of N-alkyl groups has been shown to improve the binding affinity and efficacy of these compounds .
Neuropharmacology
2.1 Orexin Receptor Antagonism
Research indicates that this compound and its derivatives may function as orexin receptor antagonists. Orexins are neuropeptides involved in regulating arousal and appetite. Compounds targeting orexin receptors could potentially be developed for treating sleep disorders and obesity .
Material Science
3.1 Synthesis of Functional Materials
The unique structural properties of this compound allow it to be utilized in creating functional materials with specific electronic or optical properties. Research into the synthesis of polymeric materials incorporating this compound has shown promise for applications in organic electronics and sensors.
Case Studies
Mechanism of Action
The mechanism of action of 2-ethyl-5,6-dimethyl-1H-imidazo[4,5-b]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Halogenation Effects: Chlorination at the 5,6-positions (e.g., 5,6-dichloro derivatives) enhances interactions with HECT E3 ligases but reduces metabolic stability compared to non-halogenated analogs .
- Fused Ring Systems : Triazolo[4,5-b]pyrazine derivatives (e.g., volitinib) exhibit superior kinase inhibition due to increased π-π stacking and hydrogen bonding with c-Met , whereas thiazolo[4,5-b]pyrazines prioritize optoelectronic applications .
- Substituent Flexibility : The ethyl and methyl groups in 2-ethyl-5,6-dimethyl-1H-imidazo[4,5-b]pyrazine likely improve lipophilicity and target selectivity compared to simpler pyrazine analogs (e.g., 2-ethyl-5(6)-methylpyrazine), which lack fused heterocyclic systems .
Biological Activity
2-Ethyl-5,6-dimethyl-1H-imidazo[4,5-b]pyrazine is a heterocyclic compound notable for its unique structural characteristics and significant biological activities. This compound features a fused imidazole and pyrazine ring system, which contributes to its reactivity and interaction with biological targets. The molecular formula is C_9H_12N_4, with a molecular weight of approximately 175.23 g/mol. This article provides a detailed overview of its biological activity, including antimicrobial properties, anticancer effects, and other pharmacological potentials.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains by interfering with essential metabolic processes. For instance, it has been evaluated against Escherichia coli and Bacillus cereus, demonstrating promising antibacterial effects with minimum inhibitory concentrations (MIC) ranging from 0.5 to 0.8 μmol/L .
Anticancer Potential
The compound has also been investigated for its anticancer properties. It modulates enzyme activity involved in cell proliferation, particularly through inhibition of kinases associated with cancer progression. For example, derivatives of imidazo[4,5-b]pyridine have shown effectiveness against various cancer cell lines such as HeLa (cervical cancer) and K562 (leukemia), with IC50 values indicating potent activity (e.g., IC50 = 0.126 μM against HeLa) .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | MIC/IC50 Values | Reference |
|---|---|---|---|
| Antibacterial | E. coli, B. cereus | 0.5 - 0.8 μmol/L | |
| Anticancer | HeLa, K562 | IC50 = 0.126 μM | |
| Kinase Inhibition | Aurora Kinases | Kd = 7.5 nM (Aurora-A) |
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several studies suggest that it interacts with specific molecular targets within cells:
- Binding to Receptors : The compound may act as an antagonist to various receptors involved in signaling pathways critical for cell survival and proliferation.
- Enzyme Modulation : It has been shown to inhibit kinases such as Aurora kinases, which are crucial in cell cycle regulation and are often overactive in cancer cells .
- Antimicrobial Mechanism : The antimicrobial action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Case Study 1: Antibacterial Evaluation
In vitro studies conducted on the antibacterial properties of this compound demonstrated that it effectively inhibited the growth of E. coli and Bacillus cereus. The study utilized a broth microdilution method to determine the MIC values, revealing significant antibacterial potential that warrants further exploration for therapeutic applications against resistant bacterial strains.
Case Study 2: Anticancer Activity
A series of derivatives based on the imidazo[4,5-b]pyrazine framework were synthesized and evaluated for their anticancer activities against human cancer cell lines. Notably, one derivative exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, highlighting the potential of these compounds in oncology .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-ethyl-5,6-dimethyl-1H-imidazo[4,5-b]pyrazine and related analogs?
- Methodological Answer : Synthesis typically involves cyclization reactions using 2,3-diaminopyrazine derivatives with carbonyl-containing reagents. For example, palladium-catalyzed domino reactions (e.g., coupling dichloropyrazine with carboxamides) enable selective functionalization . Alternatively, tandem solid-phase reactions with o-bromo-2-aminopyrazines and isothiocyanate-terminated resins can generate thiazolo[4,5-b]pyrazine cores, followed by Suzuki coupling for diversification . Key reagents include lithium bases (e.g., LiTMP) for deprotometallation and acetic acid/acetic anhydride for cyclization .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing imidazo[4,5-b]pyrazine derivatives?
- Methodological Answer :
- 1H/13C-NMR : Essential for confirming substituent positions and regiochemistry. For example, coupling constants in aromatic regions distinguish between 5- and 6-substituted isomers .
- X-ray crystallography : Resolves ambiguous regiochemistry, as seen in crystal structures of pyrazolo[3,4-b]pyrazine derivatives .
- FT-IR and UV-VIS : Identify functional groups (e.g., nitro, amino) and conjugation effects .
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas, especially for nitro- or sulfur-containing analogs .
Q. What are the key physicochemical properties influencing the pharmacokinetics of imidazo[4,5-b]pyrazine derivatives?
- Methodological Answer :
- Polar surface area (PSA) : Impacts blood-brain barrier permeability. PSA >60 Ų correlates with poor CNS penetration .
- LogP : Hydrophobic substituents (e.g., ethyl, methyl) enhance membrane permeability but may reduce solubility.
- Hydrogen-bond donors/acceptors : Critical for optimizing solubility and metabolic stability. For example, nitro groups increase metabolic resistance but reduce aqueous solubility .
Advanced Research Questions
Q. How can computational methods predict the regioselectivity of functionalization reactions in imidazo[4,5-b]pyrazine systems?
- Methodological Answer :
- DFT-based pKa calculations : Predict proton abstraction sites during deprotometallation. For example, electron-deficient pyrazine rings favor deprotonation at the 5-position over the 6-position .
- Molecular electrostatic potential (MEP) maps : Identify nucleophilic/electrophilic regions for Suzuki or Buchwald-Hartwig couplings .
- Docking studies : Guide functionalization for target binding, as demonstrated in c-Met inhibitor design .
Q. What strategies address contradictory data in biological activity studies of imidazo[4,5-b]pyrazine-based inhibitors?
- Methodological Answer :
- Structure-activity relationship (SAR) profiling : Systematically vary substituents (e.g., ethyl vs. isopropyl) to isolate pharmacophore contributions .
- Metabolite identification : Use LC-MS/MS to detect unstable intermediates (e.g., nitro-reduced metabolites) that may skew in vitro vs. in vivo results .
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to rule out off-target effects .
Q. How does solid-phase synthesis improve the diversification of imidazo[4,5-b]pyrazine libraries?
- Methodological Answer :
- Resin-bound intermediates : Enable parallel synthesis via Suzuki coupling (e.g., C6 functionalization) and nucleophilic substitutions (e.g., alkylation/acylation of 2-amino groups) .
- In situ trapping with zinc : Enhances yields in lithiation reactions by preventing side reactions .
- Cleavage optimization : Use TFA/DCM for mild release of acid-sensitive derivatives, preserving nitro or ester functionalities .
Q. What role do substituent electronic effects play in the stability and reactivity of nitro-functionalized imidazo[4,5-b]pyrazines?
- Methodological Answer :
- Electron-withdrawing groups (EWGs) : Nitro groups at the 1,3,4,7,8,10-positions increase thermal stability but sensitize the compound to photolytic degradation .
- Steric effects : Bulky substituents (e.g., tert-butyl) at the 6-position hinder hydrolysis but may reduce solubility .
- Redox potential : Cyclic voltammetry identifies nitro groups as redox-active sites, critical for prodrug activation in anticancer studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
